molecular formula C11H15N3O2 B13327097 trans-4-Methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylic acid

trans-4-Methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylic acid

Cat. No.: B13327097
M. Wt: 221.26 g/mol
InChI Key: MARVACPALDXKAC-UHFFFAOYSA-N
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Description

trans-4-Methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylic acid is a pyrrolidine-based heterocyclic compound featuring a pyrimidine substituent at the 1-position and a methyl group at the 4-position in a trans-configuration. The pyrimidine moiety enhances interactions with biological targets, such as kinases or nucleic acids, making this compound a candidate for therapeutic development.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H15N3O2/c1-8-5-14(6-9(8)11(15)16)7-10-12-3-2-4-13-10/h2-4,8-9H,5-7H2,1H3,(H,15,16)

InChI Key

MARVACPALDXKAC-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1C(=O)O)CC2=NC=CC=N2

Origin of Product

United States

Preparation Methods

The synthesis of trans-4-Methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylic acid typically involves constructing the pyrrolidine ring from cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of specific reagents and catalysts to achieve the desired stereochemistry and functional groups.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

trans-4-Methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of trans-4-Methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes analogs of pyrrolidine-3-carboxylic acid derivatives with varied substituents. Below is a detailed comparison based on substituent effects, synthetic yields, and purity.

Key Observations:

Substituent Impact on Yield and Purity :

  • The dimethoxyphenyl-substituted analog achieved the highest crude yield (76%) and purity (97%), suggesting that electron-donating groups (e.g., methoxy) improve synthetic efficiency and stability .
  • In contrast, the pyridyl-urea analog exhibited lower yield (45%) and purity (76%), likely due to steric hindrance or solubility challenges from the pyridine ring .

Pyrimidine-containing analogs (like the target compound) are absent in the evidence, but pyridine-based derivatives (e.g., ) highlight the importance of nitrogen-rich aromatic rings in modulating bioactivity .

Stereochemical Considerations :

  • All analogs in the evidence are racemic mixtures [(±)], whereas the target compound’s trans-configuration may influence its conformational stability and target binding.

Biological Activity

trans-4-Methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylic acid is a compound with significant biological activity, particularly in the realm of pharmacology. Its structure suggests potential interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a methyl group and a pyrimidine moiety. The carboxylic acid functional group enhances its solubility and potential for interaction with biological systems.

Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. A study demonstrated that certain pyrrolidine derivatives showed significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and CEM (human T-lymphocyte) cells. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Cell LineIC50 (μM)Reference
HeLa41
CEM9.6
L1210Variable

Enzyme Inhibition

The compound's structure suggests that it may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, pyrrolidine derivatives have been studied for their ability to inhibit Janus Kinase (JAK) pathways, which are crucial in inflammatory responses and cancer progression .

Neuroprotective Effects

Pyrrolidine compounds have also shown promise in neuroprotection. Studies indicate that they can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases . The ability to cross the blood-brain barrier is an essential factor for such applications.

Case Studies

  • Antiproliferative Activity : A comprehensive study evaluated several pyrrolidine derivatives, including this compound, revealing a dose-dependent inhibition of cell growth in various cancer cell lines. The most potent compounds exhibited IC50 values below 10 μM in sensitive cell lines.
  • JAK Inhibition : In a series of experiments assessing the anti-inflammatory properties of related compounds, it was found that certain derivatives effectively inhibited JAK activity, leading to reduced cytokine production in vitro. This suggests potential applications in treating autoimmune diseases.

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